CGP 65015 -

CGP 65015

Catalog Number: EVT-1578175
CAS Number:
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3'-Hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41)

  • Compound Description: CP41 is an orally effective iron chelator capable of enhancing iron excretion in vivo. It undergoes metabolism primarily through oxidation of the 1-(3'-hydroxy) group, forming the metabolite CP38. []
  • Relevance: CP41 shares the core structure of a 3-hydroxypyridin-4-one with 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one. Both compounds feature substitutions at the 1 and 2 positions of the pyridin-4-one ring, highlighting their close structural relationship. []

1-(2'-Hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one (CP102)

  • Compound Description: CP102 is an orally effective iron chelator known to enhance iron excretion in vivo. It exhibits a different metabolic profile compared to CP41, with unchanged CP102 being the dominant form excreted in urine and bile. []
  • Relevance: Similar to CP41, CP102 possesses the same 3-hydroxypyridin-4-one core as 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one. Both CP102 and the target compound have substitutions at the 1 and 2 positions, signifying their structural similarity within the 3-hydroxypyridin-4-one family. []

1,2-Dimethyl-3-hydroxypyrid-4-one (L1)

  • Compound Description: L1 is a derivative of 3-hydroxypyrid-4-one shown to significantly enhance iron mobilization from macrophages. It demonstrates greater efficacy than desferrioxamine, maltol, or mimosine in this regard. []
  • Relevance: L1 and 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one belong to the same 3-hydroxypyrid-4-one chemical class. The presence of methyl substitutions at the 1 and 2 positions in L1, compared to the 2-hydroxyethyl and hydroxy(phenyl)methyl substituents in the target compound, further emphasizes their structural connection within this class. []

1-Ethyl-2-methyl-3-hydroxypyrid-4-one (L1NEt)

  • Compound Description: L1NEt, another derivative of 3-hydroxypyrid-4-one, effectively mobilizes iron from macrophages, exceeding the potency of desferrioxamine, maltol, and mimosine in iron removal. []
  • Relevance: L1NEt and 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one are both members of the 3-hydroxypyrid-4-one family. L1NEt possesses an ethyl group at the 1-position and a methyl group at the 2-position, showcasing the structural variations possible within this class while maintaining a similar core structure to the target compound. []
Overview

CGP 65015 is a compound that has been studied for its potential pharmacological applications, particularly in the context of neurological disorders. It is classified as a selective antagonist of the metabotropic glutamate receptor subtype 5, which plays a significant role in modulating neurotransmission in the central nervous system. This compound has garnered attention in research due to its implications in treating conditions such as anxiety, depression, and other mood disorders.

Source

The compound CGP 65015 was initially developed by researchers at the pharmaceutical company Novartis. Its discovery is part of a broader effort to explore metabotropic glutamate receptors as therapeutic targets for various neuropsychiatric conditions. The synthesis and characterization of CGP 65015 have been documented in several scientific publications, highlighting its potential utility in pharmacology.

Classification

CGP 65015 falls under the category of pharmacological agents and specifically targets metabotropic glutamate receptors. It is classified as an antagonist, meaning it inhibits the action of glutamate at these receptors, which can lead to various physiological effects.

Synthesis Analysis

Methods

The synthesis of CGP 65015 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with readily available starting materials that undergo a series of reactions, including alkylation and cyclization.

Technical Details

  1. Starting Materials: The synthesis often begins with substituted phenyl compounds.
  2. Reagents: Common reagents include bases such as sodium hydride and various alkyl halides.
  3. Reaction Conditions: Reactions are typically conducted under an inert atmosphere to prevent oxidation or hydrolysis.
  4. Purification: The final product is purified using chromatography techniques to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

CGP 65015 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C14_{14}H17_{17}N3_{3}O
  • Molecular Weight: Approximately 245.30 g/mol
  • Structural Features: The compound contains an aromatic ring system, an amine group, and a carbonyl moiety, which are critical for its interaction with metabotropic glutamate receptors.
Chemical Reactions Analysis

Reactions

CGP 65015 undergoes various chemical reactions typical of organic compounds, particularly those involving nucleophilic substitutions and electrophilic additions.

Technical Details

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in reactions typical of amines, such as acylation or sulfonylation.
Mechanism of Action

Process

The mechanism by which CGP 65015 exerts its effects involves binding to the metabotropic glutamate receptor subtype 5, inhibiting its activity. This inhibition leads to a decrease in excitatory neurotransmission mediated by glutamate.

Data

  • Binding Affinity: Studies have demonstrated that CGP 65015 exhibits high binding affinity for the receptor, which correlates with its pharmacological effects.
  • Physiological Effects: The antagonism of this receptor subtype has been linked to anxiolytic and antidepressant-like effects in preclinical models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CGP 65015 is typically a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • pKa Value: The pKa value indicates the acidity of the compound, influencing its ionization state at physiological pH.
  • Stability Profile: The compound demonstrates stability under normal storage conditions but may require specific handling protocols to maintain integrity.
Applications

Scientific Uses

CGP 65015 is primarily used in research settings to explore the role of metabotropic glutamate receptors in various neurological disorders. Its applications include:

  • Investigating potential treatments for anxiety and depression.
  • Studying synaptic plasticity and neuroprotection mechanisms.
  • Exploring its effects on cognitive functions through modulation of glutamatergic signaling pathways.
Introduction to CGP 65015

Chemical Characterization and Nomenclature

CGP 65015 is classified chemically as a hydroxypyridinone derivative. Its systematic name is 1,2-dimethyl-3-hydroxypyridin-4-one, though it may be referenced under alternative designations in specific pharmacological contexts. The compound has the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol. Its structure features a bidentate ligand system centered on the hydroxypyridinone ring, which provides high-affinity binding sites for ferric iron (Fe³⁺). The CAS registry number assigned to CGP 65015 is 189564-33-8 [1].

Table 1: Chemical Identity of CGP 65015

PropertyValue
IUPAC Name1,2-Dimethyl-3-hydroxypyridin-4-one
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
CAS Registry Number189564-33-8
Iron-Binding StoichiometryBidentate (3:1 chelator:iron)
Primary MechanismFormation of stable, water-soluble iron complexes

The SMILES notation for CGP 65015 is O=C1C(O)=C(C(O)C2=CC=CC=C2)N(CCO)C=C1, illustrating the hydroxypyridinone core and the appended hydroxybenzyl substituent that enhances its iron-chelating capacity and solubility. This structural configuration allows CGP 65015 to penetrate cellular membranes effectively and access labile iron pools within tissues [1] [8].

Historical Development of Hydroxypyridinone Iron Chelators

The development of hydroxypyridinone chelators emerged from the urgent need for oral alternatives to desferrioxamine (DFO), the first clinically utilized iron chelator. While DFO demonstrated efficacy, its parenteral administration (requiring prolonged subcutaneous infusions) and high cost significantly limited its utility, particularly in resource-constrained regions. The discovery of deferiprone (L1, CP20) in the 1980s marked the first orally active hydroxypyridinone chelator, establishing the pharmacological potential of this chemical class [3] [8].

Research efforts subsequently focused on optimizing the hydroxypyridinone scaffold to enhance iron-binding affinity, pharmacokinetics, and safety profiles. This led to the synthesis and evaluation of numerous analogs, including CP94 and HBED. CGP 65015 was developed during this iterative optimization phase, designed to improve upon the pharmacodynamic efficacy and metabolic stability observed in earlier generation compounds like deferiprone. Preclinical screening utilized specialized primate models, notably iron-overloaded marmosets (Callithrix jacchus), due to their predictive value for iron-clearing efficiency in humans. These models employed standardized iron-loading protocols involving intraperitoneal injections of iron (III) hydroxide polyisomaltose, followed by precise quantification of urinary and fecal iron excretion post-chelation therapy [5] [8].

Table 2: Evolution of Key Hydroxypyridinone Iron Chelators

Compound (Code)Key Development MilestoneAdministration Route
Deferiprone (L1, CP20)First orally active hydroxypyridinone chelator; licensed in Europe/Canada (1990s)Oral
CP94Demonstrated enhanced iron excretion in primate modelsOral
HBEDHigh efficacy but limited by formulation challengesOral (Pro-drug forms)
CGP 65015Optimized bidentate chelator with significant fecal iron excretionOral
Deferasirox (ICL670A)Tridentate chelator; later approved globallyOral

CGP 65015 was part of a broader chemical exploration that yielded other notable candidates like CGP75254A and ICL670A (deferasirox), the latter achieving widespread clinical adoption. The development pathway underscored the critical role of structure-activity relationship (SAR) studies in refining iron chelation efficacy and pharmacokinetic properties within this chemical class [5] [8].

Therapeutic Rationale for Iron Chelation Therapy

Chronic blood transfusions, essential for managing refractory anemias like β-thalassemia major and myelodysplastic syndromes, inevitably cause iron overload. Each unit of transfused red blood cells introduces approximately 200–250 mg of iron. The human body lacks an active mechanism to excrete this excess iron, leading to its accumulation in vital organs such as the liver, heart, and endocrine glands. Unchelated iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, resulting in oxidative damage to cellular structures, lipids, proteins, and DNA. This manifests clinically as cardiomyopathy, liver fibrosis/cirrhosis, diabetes mellitus, and endocrine dysfunction [6] [8].

Iron chelation therapy aims to neutralize labile iron and promote its excretion, thereby preventing or reversing organ damage. The therapeutic rationale for developing potent oral chelators like CGP 65015 centers on several key requirements:

  • Mobilization of Stored Iron: Effective chelators must access iron deposits within hepatocytes and reticuloendothelial cells. CGP 65015 demonstrated this capability in iron-overloaded marmosets, significantly increasing urinary iron excretion (≈150%) and fecal iron excretion (≈200%) compared to baseline levels. This dual-excretion pathway enhances overall iron clearance capacity [1] [5].
  • Suppression of Labile Plasma Iron (LPI): LPI represents the redox-active, toxic fraction of plasma iron contributing to tissue damage. Effective chelation rapidly binds LPI, forming inert complexes. Hydroxypyridinones like CGP 65015 exhibit rapid iron-binding kinetics, crucial for neutralizing LPI's oxidative potential [6] [8].
  • Tissue Penetration: Unlike the large, hydrophilic molecule desferrioxamine, the smaller molecular weight and lipophilic nature of hydroxypyridinones like CGP 65015 facilitate penetration into cardiac myocytes and hepatocytes, sites critically vulnerable to iron toxicity.

Table 3: Iron Excretion Efficacy of CGP 65015 in Marmoset Model

ChelatorDose (μmol IBE/kg)Urinary Iron Excretion IncreaseFecal Iron Excretion IncreaseDuration of Effect
CGP 65015150Dramatic increase (>150% baseline)Significant increase (>200% baseline)>48 hours post-dose
Desferrioxamine150 (Equivalent IBE)Moderate increaseModerate increase<24 hours post-dose
Deferiprone (L1)150 (Equivalent IBE)Significant increaseMild increase~12–24 hours

IBE = Iron Binding Equivalent; Accounts for chelator:iron stoichiometry [5]

The pharmacological goal of CGP 65015 therapy is achieving negative iron balance, where daily iron excretion exceeds transfusional iron intake. Monitoring relies on serum ferritin trends, liver iron concentration (LIC) via biopsy or MRI, and increasingly, cardiac T2* MRI to detect myocardial siderosis. Persistent LIC > 15 mg/g dry weight or cardiac T2* < 20 ms indicate high risk for complications and necessitate intensified chelation [6] [8]. The ability of CGP 65015 to mobilize deep iron stores and sustain elevated excretion over multiple days, as evidenced in primate models, positions it as a candidate for maintaining protective iron balance in chronically transfused patients [5].

Properties

Product Name

CGP 65015

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2

InChI Key

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O

Synonyms

(+)-3-hydroxy-1-(2-hydroxyethyl)-2-hydroxyphenyl-methyl-1H-pyridin-4-one
CGP 65015
CGP65015

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.